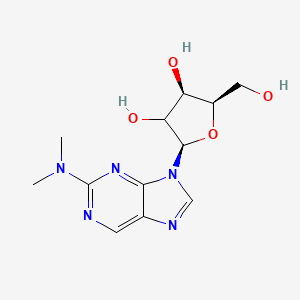

N2,N2-Dimethylamino-6-deamino adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

(2R,4R,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O4/c1-16(2)12-13-3-6-10(15-12)17(5-14-6)11-9(20)8(19)7(4-18)21-11/h3,5,7-9,11,18-20H,4H2,1-2H3/t7-,8+,9?,11-/m1/s1 |

InChI Key |

LATGTARLJMDFKA-GQEBFOJWSA-N |

Isomeric SMILES |

CN(C)C1=NC=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CN(C)C1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N2,N2-Dimethylamino-6-deamino adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylamino-6-deamino adenosine (B11128), also known as 2-Dimethylaminonebularine, is a synthetic purine (B94841) nucleoside analog. While its structural similarity to adenosine suggests potential biological activity, publicly available research on this specific compound is limited. This guide synthesizes the available information regarding its chemical properties and posits its likely biological activities and mechanisms of action based on the well-established pharmacology of related purine nucleoside analogs. The primary hypothesized activities of N2,N2-Dimethylamino-6-deamino adenosine are centered around anticancer effects, likely mediated through the inhibition of DNA synthesis and the induction of apoptosis.[1] This document provides a framework for future research by outlining potential experimental protocols and signaling pathways for investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 105208-35-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₇N₅O₄ | [3] |

| Molecular Weight | 295.29 g/mol | [3] |

| IUPAC Name | (2R,3R,4S,5R)-2-(2-(Dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | N/A |

| Synonyms | 2-Dimethylaminonebularine, N2,N2-Dimethyl-6-aminopurine ribonucleoside | N/A |

| Appearance | Solid (predicted) | N/A |

| Solubility | Predicted to be soluble in organic solvents such as DMSO and ethanol. | N/A |

Postulated Biological Activity and Mechanism of Action

Based on its classification as a purine nucleoside analog, this compound is anticipated to exhibit anticancer properties.[1] The proposed mechanisms of action are twofold:

-

Inhibition of DNA Synthesis: Like many purine analogs, this compound is likely to be metabolized intracellularly to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and halting cell proliferation.[5]

-

Induction of Apoptosis: Incorporation of the nucleoside analog into DNA can trigger cellular stress responses and DNA damage pathways, ultimately leading to programmed cell death, or apoptosis.[6] This is a common mechanism for many cytotoxic cancer chemotherapeutics.[7][8][9]

The dimethylamino substitution at the N2 position and the deamination at the 6-position are key structural modifications from the parent adenosine molecule. These changes are expected to alter its interaction with metabolic enzymes and target proteins, potentially conferring selectivity and potency.

Potential Signaling Pathways

The biological effects of this compound are likely to intersect with several critical cellular signaling pathways.

DNA Damage and Apoptosis Pathway

The incorporation of this compound into DNA would likely be recognized by the cell's DNA damage response machinery, leading to the activation of apoptotic pathways.

Caption: Postulated pathway of DNA damage-induced apoptosis.

Adenosine Receptor Signaling

Given its structural similarity to adenosine, it is plausible that this compound could interact with adenosine receptors (A1, A2A, A2B, A3). These G protein-coupled receptors are involved in a myriad of physiological processes. Depending on the receptor subtype and the nature of the interaction (agonist or antagonist), this could lead to various downstream effects, including modulation of adenylyl cyclase activity and intracellular cAMP levels.

Caption: Potential interaction with adenosine receptor signaling.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, the following experimental protocols are proposed.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., human leukemia, colon carcinoma) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a sulforhodamine B (SRB) assay.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.

Caption: Workflow for in vitro cytotoxicity testing.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the four subtypes of human adenosine receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, A3).

-

Radioligand: Select a suitable radioligand with high affinity and selectivity for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

Competitive Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value from the competition curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Adenylate Cyclase Activity Assay

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring its effect on adenylyl cyclase activity.

Methodology:

-

Membrane Preparation: Use membrane preparations from cells expressing the adenosine receptor subtype of interest.

-

Assay Reaction:

-

Incubate the membranes with ATP (the substrate for adenylyl cyclase) and the test compound at various concentrations.

-

To test for agonism, measure cAMP production in the presence of the test compound alone.

-

To test for antagonism, measure cAMP production in the presence of a known adenosine receptor agonist with and without the test compound.

-

-

cAMP Measurement: Quantify the amount of cAMP produced using a commercially available enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).

-

Data Analysis: Plot the concentration of the test compound against cAMP production to determine its effect on adenylyl cyclase activity and to calculate EC50 or IC50 values.

Conclusion and Future Directions

This compound is a purine nucleoside analog with potential as an anticancer agent. While direct experimental data is scarce, its chemical structure suggests that it likely functions by inhibiting DNA synthesis and inducing apoptosis, common mechanisms for this class of compounds. Furthermore, its similarity to adenosine warrants investigation into its effects on adenosine receptor signaling. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of its biological activities. Future research should focus on obtaining empirical data to validate these hypotheses, including comprehensive in vitro and in vivo studies to determine its efficacy, selectivity, and mechanism of action. Such studies will be crucial in assessing its potential for further development as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-directed mutagenesis of the human A1 adenosine receptor: influences of acidic and hydroxy residues in the first four transmembrane domains on ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Purine deoxyribonucleosides counteract effects of hydroxyurea on deoxyribonucleoside triphosphate pools and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N²,N²-Dimethylguanosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N²,N²-Dimethylguanosine, a hypermodified purine (B94841) nucleoside, is a critical component of transfer RNA (tRNA) across all domains of life. Initially identified as a product of tRNA degradation, its biological significance is increasingly recognized, particularly in the context of tRNA structure, stability, and function. This technical guide provides an in-depth overview of the structure, properties, and biological role of N²,N²-Dimethylguanosine. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its involvement in biological pathways, particularly tRNA maturation. The potential of N²,N²-Dimethylguanosine as a biomarker in certain cancers is also explored, offering insights for researchers and professionals in drug development.

Introduction

N²,N²-Dimethylguanosine, systematically named 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one, is a post-transcriptionally modified nucleoside found in tRNA. It is also referred to as m²²G. This modification, where two methyl groups are added to the exocyclic amine at the N² position of guanosine (B1672433), is catalyzed by the tRNA methyltransferase 1 (Trm1) enzyme family. The presence of N²,N²-Dimethylguanosine at specific positions in tRNA, most notably at position 26 in the D-loop, plays a crucial role in maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its function in protein synthesis.[1][2] Elevated urinary or serum levels of N²,N²-Dimethylguanosine have been observed in patients with various malignancies, including breast carcinoma and acute leukemia, suggesting its potential as a non-invasive biomarker.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of N²,N²-Dimethylguanosine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₅O₅ | [1] |

| Molecular Weight | 311.29 g/mol | [1] |

| CAS Number | 2140-67-2 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 235 - 236 °C | [1] |

| Solubility | Slightly soluble in DMSO and aqueous solutions. | [5] |

| UV/Vis λmax | 260 nm | [5] |

| InChIKey | RSPURTUNRHNVGF-IOSLPCCCSA-N | [1] |

Biological Role and Signaling Pathways

The primary biological role of N²,N²-Dimethylguanosine is centered on its function as a modified nucleoside within tRNA. Its synthesis is a key step in the tRNA maturation process, which is essential for accurate and efficient protein translation.

tRNA Maturation Pathway

The formation of N²,N²-Dimethylguanosine is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA methyltransferase, Trm1.[6] This enzyme introduces two methyl groups to the guanosine at position 26 of precursor tRNA molecules. This modification is critical for the structural integrity of tRNA, preventing misfolding and ensuring the correct conformation for its interaction with the ribosome and other components of the translational machinery.[2][7] The presence of the bulky dimethylamino group at the N² position sterically hinders the formation of non-canonical base pairs, thereby stabilizing the D-loop and anticodon stem.[7]

Impact on Translation

The modification of guanosine to N²,N²-Dimethylguanosine at position 26 enhances the efficiency of translation.[8] It contributes to the stability of the tRNA structure, which is crucial for its aminoacylation and for maintaining the correct reading frame during protein synthesis. In some contexts, this modification has been shown to influence the efficiency of nonsense suppression, highlighting its role in the fine-tuning of translation termination.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N²,N²-Dimethylguanosine.

Chemical Synthesis of N²,N²-Dimethylguanosine

The following protocol is a representative method for the chemical synthesis of N²,N²-Dimethylguanosine, adapted from literature procedures.[5][9]

Materials:

-

Guanosine

-

Acetic anhydride (B1165640)

-

Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Dimethylamine (B145610) solution

-

Sodium methoxide (B1231860)

-

Mercaptoethanol

-

Silica (B1680970) gel for column chromatography

-

Appropriate organic solvents (e.g., DMF, methanol, chloroform)

Procedure:

-

Protection of Guanosine: Acetylate the hydroxyl groups of guanosine by reacting it with acetic anhydride in pyridine.

-

Chlorination: Treat the peracetylated guanosine with phosphorus oxychloride to convert the 6-oxo group to a 6-chloro group.

-

Amination: React the 2-amino-6-chloropurine (B14584) riboside derivative with an excess of dimethylamine solution in a suitable solvent like ethanol (B145695) to introduce the N²,N²-dimethylamino group.

-

Deprotection and Thiolysis: Remove the acetyl protecting groups and convert the 6-chloro group back to a 6-oxo group by treating the product with sodium methoxide in methanol, followed by reaction with mercaptoethanol.

-

Purification: Purify the final product, N²,N²-Dimethylguanosine, using silica gel column chromatography.

Analytical Methods

This method is suitable for the quantification of N²,N²-Dimethylguanosine in biological samples such as urine or serum.[10][11]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

Sample Preparation:

-

Enzymatic Digestion: For RNA samples, digest the RNA to nucleosides using a mixture of nuclease P1 and alkaline phosphatase.

-

Solid-Phase Extraction (SPE): Clean up the digested sample or biofluid using a C18 SPE cartridge to remove interfering substances.

-

Reconstitution: Elute the nucleosides and reconstitute them in the initial mobile phase.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 10 minutes.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40 °C.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion [M+H]⁺ of N²,N²-Dimethylguanosine (m/z 312.1) to a specific product ion (e.g., m/z 180.1, corresponding to the dimethylguanine base).

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

A competitive radioimmunoassay can be used for the sensitive detection of N²,N²-Dimethylguanosine in serum or other biological fluids.[2][12]

Principle: This assay is based on the competition between unlabeled N²,N²-Dimethylguanosine (in the sample) and a fixed amount of radiolabeled N²,N²-Dimethylguanosine for a limited number of binding sites on a specific antibody.

Procedure:

-

Coating: Coat microtiter plate wells with a specific antibody against N²,N²-Dimethylguanosine.

-

Competition: Add a mixture of the sample (containing unlabeled antigen) and a known amount of radiolabeled N²,N²-Dimethylguanosine (e.g., ³H- or ¹²⁵I-labeled) to the wells.

-

Incubation: Incubate to allow for competitive binding to the antibody.

-

Washing: Wash the wells to remove unbound antigen.

-

Detection: Measure the radioactivity of the bound antigen using a scintillation counter or gamma counter.

-

Quantification: Determine the concentration of N²,N²-Dimethylguanosine in the sample by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled N²,N²-Dimethylguanosine.

Conclusion

N²,N²-Dimethylguanosine is a functionally significant modified nucleoside with a well-defined role in tRNA biology. Its impact on tRNA structure and stability directly influences the fidelity and efficiency of protein synthesis. The established links between elevated levels of N²,N²-Dimethylguanosine and various cancers underscore its potential as a valuable biomarker for disease diagnosis and prognosis. The detailed experimental protocols provided in this guide for the synthesis and analysis of N²,N²-Dimethylguanosine will aid researchers in further exploring its biological functions and clinical relevance. Continued investigation into the regulatory mechanisms of Trm1 enzymes and the downstream consequences of N²,N²-Dimethylguanosine modification will undoubtedly provide deeper insights into cellular homeostasis and disease pathogenesis, paving the way for novel therapeutic strategies.

References

- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 2. Serum levels of N2, N2-dimethylguanosine and pseudouridine as determined by radioimmunoassay for patients with malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tRNA N2,N2-dimethylguanosine-26 methyltransferase encoded by gene trm1 increases efficiency of suppression of an ochre codon in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new method for the synthesis of N2-alkylguanosines using Mitsunobu reaction as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 12. microbenotes.com [microbenotes.com]

An In-depth Technical Guide to N2,N2-Dimethylamino-6-deamino adenosine

Disclaimer: The compound N2,N2-Dimethylamino-6-deamino adenosine (B11128), also known as N2,N2-Dimethylnebularine, is a highly specialized purine (B94841) nucleoside derivative. Publicly available information, including a specific CAS number, is limited. Consequently, this guide synthesizes information from closely related and well-documented N2,N2-dimethylated purine ribonucleosides to provide a comprehensive technical overview. The experimental protocols and data presented are based on established methods for analogous compounds and should be adapted and validated for the specific molecule of interest.

Compound Identification and Properties

While a specific CAS number for N2,N2-Dimethylamino-6-deamino adenosine could not be located, its identity can be inferred from its nomenclature. It is a derivative of adenosine where the amino group at the 6-position is removed (deamination), and the amino group at the N2-position is dimethylated. The base lacking the 6-amino group is known as nebularine (B15395).

For comparative purposes, the properties of the well-characterized related compound, N2,N2-Dimethylguanosine, are provided below.

Table 1: Physicochemical Properties of N2,N2-Dimethylguanosine (CAS: 2140-67-2)

| Property | Value | Source |

| Molecular Formula | C12H17N5O5 | PubChem[1] |

| Molecular Weight | 311.29 g/mol | PubChem[1] |

| Melting Point | 235 - 236 °C | HMDB[1] |

| XLogP3 | -1.3 | PubChem[1] |

| Physical Description | Solid | HMDB[1] |

Synthesis and Experimental Protocols

The synthesis of N2,N2-dimethylated purine nucleosides typically involves the modification of a pre-existing purine ribonucleoside. A plausible synthetic route for this compound would start from a suitable precursor, such as a 2-halopurine ribonucleoside.

2.1. General Synthetic Strategy

The synthesis can be envisioned in a two-step process starting from a 2-chloro-9-(β-D-ribofuranosyl)purine intermediate. This intermediate can be synthesized from more common nucleosides.

-

Amination: The 2-chloro group is displaced by reacting the intermediate with dimethylamine (B145610).

-

Deamination/Reduction: The 6-position would already be deaminated in the nebularine core structure. If starting from a precursor with a 6-amino group, a deamination step would be necessary.

2.2. Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the synthesis of N2-substituted purine nucleosides.

Step 1: Synthesis of 2-(Dimethylamino)-9-(β-D-ribofuranosyl)purine

-

Materials: 2-Chloro-9-(β-D-ribofuranosyl)purine, ethanolic dimethylamine, methanol, silica (B1680970) gel for chromatography.

-

Procedure:

-

Dissolve 2-Chloro-9-(β-D-ribofuranosyl)purine in methanol.

-

Add an excess of ethanolic dimethylamine solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane/methanol gradient) to yield the desired product.

-

Characterize the product using NMR and mass spectrometry.

-

Table 2: Example Reagents and Conditions for N2-Amination

| Starting Material | Reagent | Solvent | Temperature | Reaction Time |

| 2-Fluoro-9-β-D-ribofuranosylpurine | Methanolic dimethylamine | Methanol | Room Temp. | 24h |

| 2-Chloro-9-β-D-ribofuranosylpurine | Dimethylamine in Ethanol | Ethanol | Room Temp. | 48h |

Potential Biological Activity and Signaling Pathways

Modified purine nucleosides are a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action often relies on their structural similarity to endogenous nucleosides, allowing them to be recognized and metabolized by cellular enzymes.

3.1. General Mechanism of Action

-

Cellular Uptake: The nucleoside analog is transported into the cell.

-

Phosphorylation: Cellular kinases phosphorylate the analog to its mono-, di-, and triphosphate forms.

-

Inhibition of Nucleic Acid Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA or RNA polymerases.

-

Chain Termination: If incorporated into a growing DNA or RNA strand, the lack of a 3'-hydroxyl group (in many analogs) prevents further elongation, leading to chain termination.

N2,N2-dimethylated purine nucleosides may exhibit selective toxicity towards cancer cells or virus-infected cells due to differences in enzyme activities or uptake mechanisms.

3.2. Visualizing the Synthetic Workflow and Mechanism of Action

Below are diagrams illustrating the hypothetical synthetic workflow and the general mechanism of action for a modified purine nucleoside.

Caption: Hypothetical two-reagent synthesis of the target compound.

Caption: Cellular pathway of a modified nucleoside leading to therapeutic effect.

Conclusion

References

Discovery and history of N2,N2-Dimethylamino-6-deamino adenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Purine (B94841) nucleoside analogs represent a significant class of compounds in medicinal chemistry and pharmacology. Their structural similarity to endogenous nucleosides allows them to interact with various cellular enzymes and receptors, leading to a range of biological effects. N2,N2-Dimethylamino-6-deamino adenosine (B11128) falls within this category, characterized by a dimethylamino group at the N2 position and the absence of an amino group at the 6th position of the purine ring. Such modifications can profoundly influence the compound's metabolic stability, receptor binding affinity, and overall pharmacological profile. The primary therapeutic interest in purine nucleoside analogs lies in their cytotoxic effects on cancer cells, which are often mediated by the disruption of nucleic acid synthesis and the activation of programmed cell death pathways.[1][2]

Chemical and Physical Properties

While specific experimental data for N2,N2-Dimethylamino-6-deamino adenosine is limited, the following table summarizes its basic chemical identifiers.

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(2-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| CAS Number | 105208-35-3 |

| Molecular Formula | C₁₂H₁₇N₅O₄ |

| Molecular Weight | 295.29 g/mol |

| Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, the synthesis of N2-substituted adenosine analogs generally proceeds through established methods in nucleoside chemistry. A common strategy involves the modification of a pre-existing purine nucleoside.

A plausible synthetic approach, based on general knowledge of purine chemistry, is illustrated in the workflow below. This would typically start from a commercially available or readily synthesized precursor, such as a 2-halo-6-substituted purine riboside. The dimethylamino group could then be introduced via a nucleophilic aromatic substitution reaction.

Caption: A generalized synthetic workflow for N2-substituted adenosine analogs.

Biological Activity and Mechanism of Action

General Antitumor Activity

This compound is classified as a purine nucleoside analog with broad antitumor activity, particularly targeting indolent lymphoid malignancies.[1][2] The anticancer mechanisms of this class of compounds are generally attributed to two primary actions: the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Mechanism of Apoptosis Induction

While the specific signaling pathways affected by this compound have not been elucidated, studies on other N6-substituted adenosine derivatives provide insights into the potential mechanism. The pro-apoptotic effects of these compounds are often linked to their intracellular conversion into the corresponding mononucleotides by adenosine kinase. The accumulation of these mononucleotides can lead to a rapid decrease in ATP production, ultimately triggering apoptosis. This process is often accompanied by the activation of caspase-3.

Caption: A proposed mechanism for apoptosis induction by N-substituted adenosine analogs.

Quantitative Data

A thorough search of the scientific literature did not yield any specific quantitative biological data for this compound, such as IC50 or EC50 values, binding affinities for adenosine receptors, or pharmacokinetic data. Research on related N2-substituted adenosine derivatives has shown a wide range of affinities for different adenosine receptor subtypes (A1, A2A, A2B, and A3), but direct data for the title compound is not available.

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the published literature. For researchers interested in studying this compound, the following general experimental approaches, commonly used for other purine nucleoside analogs, could be adapted.

General Protocol for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., a lymphoid malignancy cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: A general workflow for an MTT-based cell viability assay.

Conclusion

This compound is a purine nucleoside analog with potential antitumor properties, consistent with other members of its chemical class. Its mechanism of action is broadly understood to involve the inhibition of DNA synthesis and the induction of apoptosis. However, a detailed understanding of its discovery, specific synthetic routes, quantitative biological activity, and precise molecular targets is hampered by the lack of specific data in the public scientific literature. The information presented in this guide, drawn from the general knowledge of N2-substituted adenosine analogs, provides a foundation for future research into this specific compound. Further investigation is required to fully characterize its pharmacological profile and to determine its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of N2,N2-Dimethylamino-6-deamino adenosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for N2,N2-Dimethylamino-6-deamino adenosine (B11128) is limited in publicly available scientific literature. Therefore, this guide provides a detailed overview of the well-established mechanisms of action for the broader class of purine (B94841) nucleoside analogs, to which N2,N2-Dimethylamino-6-deamino adenosine belongs. The information presented herein is inferred based on the common biological activities of this compound class and should be used as a foundational resource for further investigation.

Introduction

This compound is a synthetic purine nucleoside analog. Compounds of this class are structurally similar to endogenous purine nucleosides, such as adenosine and guanosine, and are widely investigated for their therapeutic potential, particularly as anticancer and antiviral agents.[1][2][3] The primary mechanism of action for purine nucleoside analogs involves their function as antimetabolites that disrupt nucleic acid synthesis and cellular metabolism, ultimately leading to cytotoxicity in rapidly proliferating cells.[3][4][5] This guide will provide a comprehensive technical overview of the putative mechanism of action of this compound, based on the established activities of related purine analogs.

Core Mechanism of Action: A Two-Pronged Approach

The cytotoxic effects of purine nucleoside analogs are primarily attributed to two interconnected mechanisms: the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis).[6][7][8]

Inhibition of DNA Synthesis

Upon cellular uptake, this compound is expected to undergo intracellular phosphorylation by nucleoside and nucleotide kinases to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of DNA polymerases.[6][9]

The key steps in this process are:

-

Cellular Uptake: The analog enters the cell, likely via nucleoside transporters.

-

Metabolic Activation: Intracellular kinases sequentially phosphorylate the nucleoside to its mono-, di-, and finally triphosphate form.

-

Competition with Natural Substrates: The triphosphate analog structurally mimics deoxyadenosine (B7792050) triphosphate (dATP).

-

Inhibition of DNA Polymerases: The analog competes with dATP for the active site of DNA polymerases.[6]

-

DNA Chain Termination: Incorporation of the analog into the growing DNA strand can lead to the termination of chain elongation, as the modified sugar or base may prevent the formation of a phosphodiester bond with the next incoming nucleotide.[6][7]

This disruption of DNA replication leads to an accumulation of cells in the S-phase of the cell cycle and the activation of DNA damage response pathways.[6]

Induction of Apoptosis

The DNA damage and stalled replication forks resulting from the incorporation of the purine analog trigger a cellular stress response, which, if the damage is irreparable, leads to the initiation of apoptosis.[7][10][11] The intrinsic (mitochondrial) pathway is a common route for apoptosis induction by nucleoside analogs.[8][12]

The signaling cascade for apoptosis induction is as follows:

-

DNA Damage Sensing: Sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) recognize the DNA strand breaks and stalled replication forks.[7]

-

Activation of Checkpoint Pathways: This recognition activates cell cycle checkpoints, halting cell division to allow for DNA repair.[7][10]

-

Initiation of Apoptosis: If the DNA damage is too extensive to be repaired, the pro-apoptotic signaling cascade is initiated.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family (e.g., BAX and BAK) are activated, leading to the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondria into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.

Visualizing the Pathways and Workflows

Signaling Pathway for Inhibition of DNA Synthesis and Apoptosis Induction

Caption: Putative mechanism of this compound.

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

Caption: Workflow for evaluating the cytotoxic and apoptotic effects.

Quantitative Data

Due to the absence of specific quantitative data for this compound, the following table presents representative data for other well-characterized purine nucleoside analogs to illustrate the types of quantitative metrics used to evaluate their activity.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Cladribine | Hairy Cell Leukemia | Cell Viability | 0.01 - 0.1 | [8] |

| Fludarabine | Chronic Lymphocytic Leukemia | Apoptosis | 1 - 10 | [8] |

| Clofarabine | Acute Lymphoblastic Leukemia | Cell Proliferation | 0.05 - 0.5 | [3] |

| Nelarabine | T-cell Acute Lymphoblastic Leukemia | Cytotoxicity | 0.1 - 1.0 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of evaluating the cytotoxic and apoptotic effects of purine nucleoside analogs.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated and vehicle-only controls.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13][14]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the compound at a predetermined concentration (e.g., IC50) for a specified time. Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[15][16][17]

DNA Polymerase Inhibition Assay

This biochemical assay measures the ability of the triphosphate form of the analog to inhibit DNA polymerase activity.

-

Preparation of Triphosphate Analog: Synthesize or obtain the triphosphate form of this compound.

-

Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, recombinant human DNA polymerase, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and varying concentrations of the triphosphate analog.

-

Initiation of Reaction: Initiate the DNA polymerization reaction by adding the enzyme or template-primer.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination and Analysis: Stop the reaction and separate the unincorporated nucleotides from the newly synthesized DNA (e.g., by gel electrophoresis or filter binding).

-

Quantification: Quantify the amount of labeled dNTP incorporated into the DNA in the presence and absence of the analog.

-

Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity and determine the IC50 value for the triphosphate analog.[18][19][20]

Conclusion

While specific mechanistic studies on this compound are not extensively available, its classification as a purine nucleoside analog provides a strong basis for its putative mechanism of action. It is highly probable that its cytotoxic effects stem from the disruption of DNA synthesis and the subsequent induction of apoptosis, consistent with other members of this class. The provided experimental protocols and conceptual frameworks offer a robust starting point for the detailed investigation of this compound's biological activity and therapeutic potential. Further research is necessary to elucidate the precise molecular interactions and signaling pathways modulated by this compound.

References

- 1. Purine analogue - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. blog.cellsignal.com [blog.cellsignal.com]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Biological Activity of N2,N2-Dimethylamino-6-deamino adenosine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-Dimethylamino-6-deamino adenosine (B11128), also known as 2-(Dimethylamino)inosine, is a synthetic purine (B94841) nucleoside analog. While its structural similarity to endogenous nucleosides like adenosine and inosine (B1671953) suggests potential biological activity, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific experimental data. This technical guide summarizes the current, limited understanding of this compound and outlines the general biological activities and mechanisms of action of the broader class of purine nucleoside analogs to provide a contextual framework. Due to the absence of specific quantitative data, detailed experimental protocols, and defined signaling pathways for N2,N2-Dimethylamino-6-deamino adenosine, this document serves primarily to highlight the knowledge gap and suggest future research directions.

Introduction

This compound (CAS Number: 105208-35-3) is a purine nucleoside analog. The core structure consists of a dimethylated amine group at the N2 position of the purine ring and a hydroxyl group at the C6 position, characteristic of inosine (6-deamino adenosine), attached to a ribose sugar moiety.

Purine nucleoside analogs represent a significant class of therapeutic agents, particularly in the fields of oncology and virology.[1] Their mechanism of action generally involves mimicking endogenous nucleosides, thereby interfering with nucleic acid synthesis and cellular metabolism.[2] Based on its classification, this compound is predicted to exhibit similar biological activities, such as inducing apoptosis and inhibiting DNA synthesis, which are common anticancer mechanisms for this compound class.[3]

Chemical Structure:

References

- 1. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and biological applications of tricyclic analogues of guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

N²,N²-Dimethylamino-6-deamino adenosine: A Purine Nucleoside Analog for Antitumor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N²,N²-Dimethylamino-6-deamino adenosine (B11128) is a synthetic purine (B94841) nucleoside analog. As a member of this class of compounds, it holds potential as an antitumor agent, particularly targeting indolent lymphoid malignancies. The core mechanisms of action for purine nucleoside analogs generally involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the available data on N²,N²-Dimethylamino-6-deamino adenosine and its aglycone, 6-(Dimethylamino)purine (6-DMAP), to support further research and development.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇N₅O₄ | - |

| Molecular Weight | 295.29 g/mol | - |

| CAS Number | 105208-35-3 | [1] |

| Synonyms | N,N-Dimethyl-9H-purin-6-amine, 9-(β-D-ribofuranosyl)- | - |

Biological Activity and Mechanism of Action

While specific quantitative data for N²,N²-Dimethylamino-6-deamino adenosine is limited in publicly available literature, significant insights can be drawn from studies on its purine base, 6-(Dimethylamino)purine (6-DMAP). 6-DMAP is recognized as a serine/threonine protein kinase inhibitor.[2] Its primary mode of action in cancer cells, particularly in lymphoma, is the induction of apoptosis through the intrinsic mitochondrial pathway.[3]

Inhibition of Cell Proliferation and DNA Synthesis

Purine nucleoside analogs are known to interfere with nucleic acid synthesis. While a detailed mechanism for N²,N²-Dimethylamino-6-deamino adenosine is not fully elucidated, it is plausible that, like other adenosine analogs, it is phosphorylated intracellularly to its triphosphate form. This triphosphate analog can then compete with endogenous nucleosides, leading to the inhibition of DNA polymerase and subsequent disruption of DNA replication and repair. This ultimately results in cell cycle arrest and the inhibition of tumor cell proliferation.

Induction of Apoptosis

Studies on 6-DMAP in human lymphoma U937 cells have demonstrated its ability to induce apoptosis in a dose- and time-dependent manner.[3] The apoptotic cascade is initiated by an increase in intracellular calcium ion concentration, which in turn triggers the mitochondrial-dependent pathway.[3]

Key events in 6-DMAP-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-xL and an increase in the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-xL ratio is a critical step in initiating apoptosis.

-

Mitochondrial Dysfunction: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[3]

-

Cytochrome c Release: Compromised mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol.[3]

-

Caspase Activation: Cytosolic cytochrome c activates the caspase cascade, leading to the activation of executioner caspases, such as caspase-3.[3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Downregulation of Gene Expression

Treatment of lymphoma cells with 6-DMAP has been shown to cause a significant downregulation of genes associated with cell proliferation and cell cycle progression.[3] Notably, no significant upregulation of genes has been observed, indicating a predominantly inhibitory effect on the transcriptional landscape.[3] Genes that are downregulated include proliferating cell nuclear antigen (PCNA), insulin-induced gene 1, and serine proteinase inhibitor 2.[3]

Quantitative Data

| Compound | Cell Line | Effect | Concentration | Treatment Time | Reference |

| 6-(Dimethylamino)purine (6-DMAP) | Human Lymphoma U937 | Apoptosis Induction | 5 mM | 16 hours | [3] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of N²,N²-Dimethylamino-6-deamino adenosine or its analogs on cancer cell lines.

Protocol 1: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed lymphoma cells (e.g., U937) in 6-well plates at a density of 2 x 10⁵ cells/well.

-

Allow cells to adhere or stabilize for 24 hours.

-

Treat cells with varying concentrations of N²,N²-Dimethylamino-6-deamino adenosine (or a vehicle control) for the desired time period (e.g., 16 hours).

-

-

Cell Harvesting:

-

For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, aspirate the medium, wash with PBS, and detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation settings for FITC and PI channels.

-

Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

70% Ethanol (B145695) (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as in Protocol 1 for cell seeding and treatment.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Use a linear scale for the PI fluorescence channel.

-

Gate on single cells to exclude doublets.

-

The DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases.

-

Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins

This protocol is to quantify the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-xL.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells as described in Protocol 1.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Synthesis

A likely synthetic pathway would involve the reaction of a protected 6-chloropurine (B14466) ribonucleoside with dimethylamine. The protecting groups on the ribose sugar would then be removed to yield the final product.

Visualizations

Signaling Pathway of 6-DMAP-Induced Apoptosis

Caption: Proposed signaling pathway for 6-DMAP-induced apoptosis.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for assessing apoptosis via flow cytometry.

Conclusion

N²,N²-Dimethylamino-6-deamino adenosine is a purine nucleoside analog with potential as an antitumor agent. Based on the activity of its aglycone, 6-DMAP, its mechanism of action is likely centered on the inhibition of serine/threonine kinases, leading to the downregulation of genes involved in cell proliferation and the induction of apoptosis via the intrinsic mitochondrial pathway. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives in the context of lymphoid malignancies and other cancers. Further studies are warranted to determine the specific kinase targets and to obtain quantitative biological data for N²,N²-Dimethylamino-6-deamino adenosine itself.

References

An In-depth Technical Guide to the Synthesis of N2,N2-Dimethylamino-6-deamino adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N2,N2-Dimethylamino-6-deamino adenosine (B11128), a purine (B94841) nucleoside analog with potential applications in anticancer research. The document details a multi-step chemical synthesis, including experimental protocols for key reactions, and presents quantitative data where available. Furthermore, it visualizes the proposed synthesis and the general mechanism of action of purine nucleoside analogs through detailed diagrams.

Introduction

N2,N2-Dimethylamino-6-deamino adenosine, also known as 2-dimethylaminoinosine, belongs to the class of purine nucleoside analogs. These compounds are structurally similar to endogenous nucleosides and can interfere with cellular metabolic pathways, leading to effects such as the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3][4][5] This activity makes them promising candidates for the development of novel therapeutic agents, particularly in oncology. This guide outlines a feasible chemical synthesis route for this compound, starting from readily available precursors.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process that begins with the glycosylation of 2,6-dichloropurine (B15474) with a protected ribose derivative. This is followed by a sequence of selective nucleophilic substitution reactions to introduce the dimethylamino group at the C2 position and subsequent conversion of the C6-chloro group to a hydroxyl group. The final step involves the deprotection of the ribose moiety to yield the target molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Intermediate I1)

This initial step involves the Vorbrüggen glycosylation of 2,6-dichloropurine with a protected ribose derivative.[6]

Experimental Protocol:

-

A suspension of 2,6-dichloropurine (4.02 g, 21.2 mmol) in dry acetonitrile (B52724) (50 mL) is prepared in a round-bottom flask.

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (5.60 mL, 22.7 mmol) is added to the suspension, and the mixture is stirred at 40°C for 30 minutes until a clear solution is obtained.

-

A solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (6.77 g, 21.3 mmol) in dry acetonitrile (35 mL) is then added, followed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.80 mL, 4.4 mmol).

-

The reaction mixture is stirred at 75-80°C for 2.5-3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is dissolved in dichloromethane (B109758) (100 mL) and washed sequentially with a saturated aqueous solution of NaHCO₃ (3 x 25 mL) and water (1 x 25 mL).

-

The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure to yield the product.

| Product | Form | Yield | Melting Point (°C) |

| 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | Slightly yellow powder | 95% | 158-160 |

Step 2: Selective Synthesis of 2-(Dimethylamino)-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Intermediate I2)

This step involves the selective nucleophilic substitution of the chlorine atom at the C2 position with dimethylamine. It is widely reported that the C6 position of 2,6-dichloropurine is more susceptible to nucleophilic attack.[1] Therefore, achieving selectivity for the C2 position may require specific reaction conditions or a protection strategy for the C6 position. However, some studies have shown that under certain conditions, amination can be directed to the C2 position.

Experimental Protocol (Proposed):

-

Intermediate I1 is dissolved in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

An excess of dimethylamine (as a solution in THF or as a gas) is added to the solution at a controlled temperature, potentially at or below room temperature.

-

The reaction is stirred for a period determined by TLC monitoring to maximize the formation of the desired C2-substituted product while minimizing the formation of the C6- and di-substituted byproducts.

-

Upon completion, the reaction mixture is worked up by removing the excess dimethylamine and solvent, followed by chromatographic purification to isolate the desired product.

Step 3: Synthesis of N2,N2-Dimethylamino-6-deamino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenosine (Intermediate I3)

This step involves the hydrolysis of the C6-chloro group to a hydroxyl group, converting the 6-chloropurine (B14466) derivative into an inosine (B1671953) (6-deaminoadenosine) analog.

Experimental Protocol (General Procedure):

-

Intermediate I2 is dissolved in a suitable solvent mixture, such as aqueous dioxane or aqueous THF.

-

A base, such as sodium hydroxide (B78521) or potassium carbonate, is added to the solution.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

After the starting material is consumed, the reaction is cooled, neutralized with an acid, and the product is extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can be purified by chromatography.

Note: Specific yields for this transformation on the N2,N2-dimethylated substrate are not detailed in the available literature and would need to be determined empirically.

Step 4: Deprotection to Yield this compound (Final Product)

The final step is the removal of the acetyl protecting groups from the ribose moiety.

Experimental Protocol (Zemplén deacetylation):

-

Intermediate I3 is dissolved in anhydrous methanol (B129727).

-

A catalytic amount of sodium methoxide (B1231860) in methanol is added to the solution.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Once the deprotection is complete, the reaction is neutralized with an acidic resin or a weak acid.

-

The resin is filtered off, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by crystallization or column chromatography to yield the final product, this compound.

| Product | Form | Yield |

| This compound | Solid | Not specified |

Biological Context: Mechanism of Action of Purine Nucleoside Analogs

Purine nucleoside analogs exert their cytotoxic effects through several mechanisms, primarily by interfering with DNA synthesis and inducing programmed cell death (apoptosis).[1][2][3][4][5] After being transported into the cell, these analogs are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then be incorporated into DNA, leading to chain termination and the inhibition of DNA replication and repair. The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic signaling pathways.

Conclusion

This technical guide has detailed a viable synthetic route for this compound, a purine nucleoside analog of interest for its potential anticancer properties. The pathway leverages established methodologies in nucleoside chemistry, including Vorbrüggen glycosylation and nucleophilic aromatic substitution. While specific quantitative data for all steps in the synthesis of this particular analog require further experimental validation, the provided protocols for analogous transformations offer a solid foundation for its successful synthesis. The elucidation of its biological mechanism, in line with other purine analogs, underscores its potential as a lead compound in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of apoptosis induced by purine nucleosides in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N2,N2-Dimethylamino-6-deamino adenosine and its Analogs

Audience: Researchers, scientists, and drug development professionals.

IUPAC Name of N2,N2-Dimethylamino-6-deamino adenosine (B11128)

The systematic IUPAC name for the nucleoside "N2,N2-Dimethylamino-6-deamino adenosine" is 2-(dimethylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine .

This name is derived as follows:

-

Purine (B94841) Base: "6-deamino adenosine" indicates an adenosine derivative lacking the amino group at the 6-position of the purine ring. "N2,N2-Dimethylamino" specifies a dimethylamino group attached to the nitrogen at the 2-position. This results in the base N,N-dimethyl-9H-purin-2-amine.

-

Ribose Sugar: The "adenosine" part of the common name implies the presence of a ribonucleoside, which is a ribose sugar attached to the purine base.

-

Linkage and Stereochemistry: The ribose is attached to the purine at the 9-position with a specific stereochemistry, leading to the full IUPAC name.

Technical Guide: N2,N2-Dimethylguanosine

As a close structural analog, N2,N2-Dimethylguanosine shares the N2,N2-dimethylpurine core. It differs by the presence of an oxo group at the 6-position, making it a derivative of guanosine.

IUPAC Name: 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one[1].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H17N5O5 | --INVALID-LINK-- |

| Molecular Weight | 311.29 g/mol | --INVALID-LINK-- |

| CAS Number | 2140-67-2 | --INVALID-LINK-- |

Biological Activity and Significance

N2,N2-Dimethylguanosine is a modified nucleoside found in RNA and has been detected in the urine, with elevated levels being associated with certain types of cancer[1]. Purine analogs, in general, exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties[2]. The activity of these analogs often stems from their ability to interfere with nucleic acid metabolism or act as signaling molecules[2].

Potential Signaling Pathways

While a specific signaling pathway for N2,N2-Dimethylguanosine is not definitively established, purine nucleosides and their analogs are known to influence various cellular signaling cascades. For instance, purine derivatives can act as inhibitors of key signaling proteins like mTOR, which is a central regulator of cell growth and proliferation[3]. The activation of purinergic receptors (P2Y and P2X) by extracellular nucleotides can trigger downstream signaling involving G-proteins, phospholipase C, and MAP kinases[4].

Based on the known roles of purine analogs, a hypothetical signaling pathway involving the inhibition of a kinase cascade, such as the PI3K/Akt/mTOR pathway, can be postulated.

Caption: Hypothetical signaling pathway showing inhibition of the mTORC1 pathway by a purine analog.

Experimental Protocols

General Synthesis of 9-Substituted Purine Derivatives via Mitsunobu Reaction

This protocol describes a general method for the synthesis of 9-substituted purine derivatives, which is a common strategy for producing nucleoside analogs[5].

Materials:

-

Purine base (e.g., 2-amino-6-chloropurine (B14584) or N,N-dimethyl-9H-purin-2-amine)

-

Alcohol (e.g., a protected ribose derivative or another desired substituent)

-

Triphenylphosphine (B44618) (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve the purine base, the alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the desired 9-substituted purine derivative.

Workflow for Synthesis and Biological Evaluation

Caption: General workflow for the synthesis and biological evaluation of purine nucleoside analogs.

References

- 1. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Invited Lectures: Overviews Purinergic signalling: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N2,N2-Dimethylamino-6-deamino adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of N2,N2-Dimethylamino-6-deamino adenosine (B11128), a purine (B94841) nucleoside analog. The information is curated for researchers and professionals in drug development and related scientific fields.

Chemical Properties and Data

N2,N2-Dimethylamino-6-deamino adenosine is a modified purine nucleoside with the chemical formula C12H17N5O4.[1] Its molecular weight is 295.29 g/mol .[1][2][3] The compound is also identified by its CAS number: 105208-35-3.[3]

| Property | Value | Reference |

| Molecular Weight | 295.29 g/mol | [1][2][3] |

| Chemical Formula | C12H17N5O4 | [1] |

| CAS Number | 105208-35-3 | [3] |

Synthesis and Characterization

General Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and characterization of N6-substituted adenosine derivatives.

Purification

Purification of the crude product is typically achieved using preparative reverse-phase high-performance liquid chromatography (HPLC). The purified compound is then dried, for instance, over P2O5 in a vacuum desiccator.

Characterization

The structural confirmation of this compound would be conducted using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Biological Activity

This compound is classified as a purine nucleoside analog.[4] Compounds in this class are known to exhibit a wide range of antitumor activities, particularly targeting indolent lymphoid malignancies.[4] The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[4]

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, based on the activity of related purine analogs, potential pathways could involve interference with cellular processes that are highly active in proliferating cancer cells.

Hypothesized Mechanism of Action:

Caption: Hypothesized mechanism of action for this compound in cancer cells.

Experimental Protocols

Detailed experimental protocols for cell-based and enzymatic assays are crucial for evaluating the biological activity of this compound.

Cell-Based Assays

To assess the antiproliferative activity of the compound, various cancer cell lines can be used.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Enzymatic Assays

Enzymatic assays can be employed to investigate the interaction of this compound with specific enzymes involved in purine metabolism, such as adenosine deaminase.

Protocol: Adenosine Deaminase Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5), the enzyme (adenosine deaminase), and the substrate (adenosine).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at a controlled temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction after a specific time.

-

Product Quantification: Measure the amount of product formed (e.g., inosine) or the decrease in substrate using a suitable method, such as spectrophotometry or HPLC.

-

Data Analysis: Determine the inhibitory effect of the compound on the enzyme activity and calculate the IC50 value.

References

An In-depth Technical Guide on N2,N2-Dimethylamino-6-deamino adenosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for N2,N2-Dimethylamino-6-deamino adenosine (B11128), is limited. This guide provides a comprehensive overview based on the known characteristics of this compound and the broader class of purine (B94841) nucleoside analogs. The experimental protocols and potential signaling pathways described are general methodologies applicable to this class of compounds and should be adapted and validated for the specific molecule.

Introduction

N2,N2-Dimethylamino-6-deamino adenosine is a synthetic purine nucleoside analog.[1][2][3] Like other compounds in this class, it is recognized for its potential as an antitumor agent.[1] The core mechanism of action for many purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cells, such as cancer cells.[1][4] This document serves as a preliminary research guide, consolidating the available information and providing a framework for future investigation of this compound.

Chemical Identity:

| Property | Value |

| IUPAC Name | 2-(Dimethylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine |

| Synonyms | N/A |

| CAS Number | 105208-35-3[2][3] |

| Molecular Formula | C₁₂H₁₈N₆O₄ |

| Molecular Weight | 310.31 g/mol |

Putative Mechanism of Action

As a purine nucleoside analog, this compound is expected to exert its cytotoxic effects through two primary mechanisms: inhibition of DNA synthesis and induction of apoptosis.[1][4]

Inhibition of DNA Synthesis

Nucleoside analogs often act as competitive inhibitors or fraudulent substrates for DNA polymerases. After cellular uptake, the analog is typically phosphorylated to its triphosphate form. This triphosphate can then be incorporated into the growing DNA chain, leading to chain termination and halting DNA replication. Alternatively, it can inhibit enzymes crucial for DNA synthesis.[5]

Caption: Putative mechanism of DNA synthesis inhibition.

Induction of Apoptosis

The disruption of DNA replication and the presence of a damaged DNA template can trigger cellular stress responses, leading to the activation of apoptotic pathways. This often involves the activation of caspase cascades, which are a family of proteases that execute the apoptotic program.[4][6]

Caption: General pathway for apoptosis induction by nucleoside analogs.

Synthesis and Experimental Protocols

General Synthesis of Purine Nucleoside Analogs

A common strategy involves the Vorbrüggen glycosylation, where a silylated heterocyclic base is coupled with a protected sugar derivative in the presence of a Lewis acid catalyst. Subsequent modifications to the purine ring can be performed to introduce the desired functional groups.